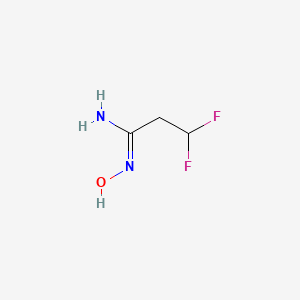![molecular formula C7H16Cl2N2O2S B15305068 N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride is a chemical compound with a complex structure that includes an acetamide group, a sulfanyl group, and an aminopropanoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the reaction of an acetamide derivative with a sulfanyl compound under controlled temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential therapeutic properties and its ability to modulate specific biochemical pathways. Additionally, in industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.
作用機序
The mechanism of action of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
類似化合物との比較
Similar Compounds: Similar compounds to N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride include other acetamide derivatives and sulfanyl-containing compounds. These compounds may share some chemical properties and reactivity patterns but can differ in their specific applications and effects.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential interactions with biological molecules make it a valuable compound for research and industrial purposes.
特性
分子式 |
C7H16Cl2N2O2S |
|---|---|
分子量 |
263.18 g/mol |
IUPAC名 |
S-(2-acetamidoethyl) 3-aminopropanethioate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c1-6(10)9-4-5-12-7(11)2-3-8;;/h2-5,8H2,1H3,(H,9,10);2*1H |
InChIキー |
MEGLKYPBIKRLCI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCSC(=O)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)
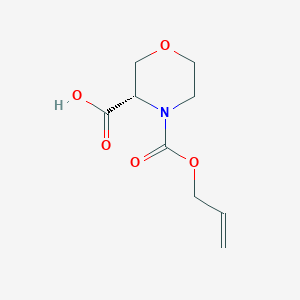
![Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride](/img/structure/B15305004.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)

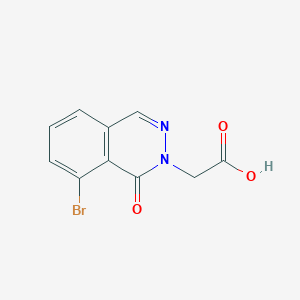
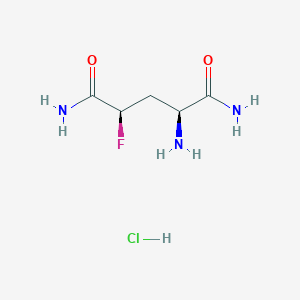
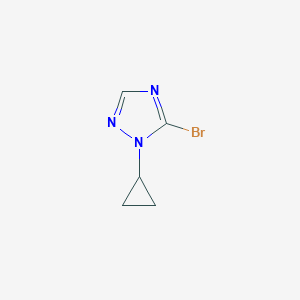
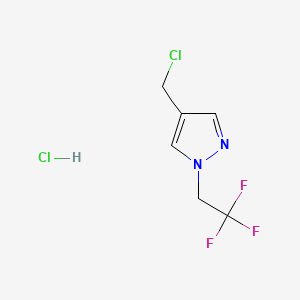
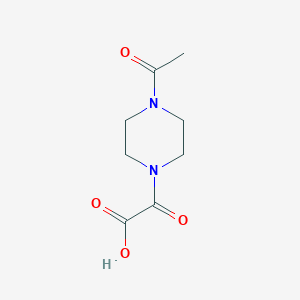
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
